REACTION_CXSMILES
|
[NH:1]([C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4])[NH2:2].O.C(=O)([O-])O.[Na+].[O:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[C:24](Cl)=[O:25]>O1CCCC1.C(OCC)(=O)C>[O:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[C:24]([NH:2][NH:1][C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4])=[O:25] |f:2.3|
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
by washing with saturated ammonium chloride solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure, and 5 ml of ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in the resulting residue
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)NNC(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |